5-(4-nitrobenzamido)benzene-1,3-dicarboxylic acid
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Overview
Description
5-(4-nitrobenzamido)benzene-1,3-dicarboxylic acid is a chemical compound with the molecular formula C15H10N2O7 and a molecular weight of 330.25 g/mol . This compound is known for its unique structure, which includes a nitrobenzamido group attached to a benzene ring with two carboxylic acid groups at the 1 and 3 positions. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-(4-nitrobenzamido)benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with 4-nitrobenzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
5-(4-nitrobenzamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, alcohols, and acid or base catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-nitrobenzamido)benzene-1,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-(4-nitrobenzamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of MurE ligase, an enzyme involved in bacterial cell wall synthesis . By inhibiting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to bacterial cell death. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
5-(4-nitrobenzamido)benzene-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
Phthalic acid (1,2-benzenedicarboxylic acid): This compound has two carboxylic acid groups at the 1 and 2 positions of the benzene ring.
Isophthalic acid (1,3-benzenedicarboxylic acid): Similar to this compound, but without the nitrobenzamido group.
Terephthalic acid (1,4-benzenedicarboxylic acid): This compound has two carboxylic acid groups at the 1 and 4 positions of the benzene ring.
The uniqueness of this compound lies in the presence of the nitrobenzamido group, which imparts distinct chemical and biological properties compared to other benzenedicarboxylic acids.
Properties
IUPAC Name |
5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O7/c18-13(8-1-3-12(4-2-8)17(23)24)16-11-6-9(14(19)20)5-10(7-11)15(21)22/h1-7H,(H,16,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXGWFDACQNFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353654 |
Source
|
Record name | STK011808 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132640-12-1 |
Source
|
Record name | STK011808 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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